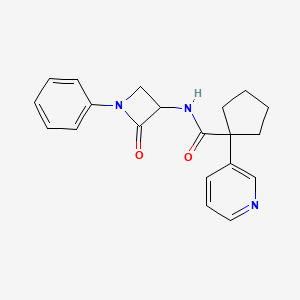

![molecular formula C15H14ClNO4S B2917278 2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 327106-17-2](/img/structure/B2917278.png)

2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

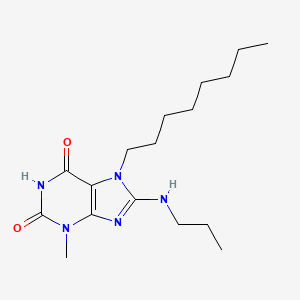

2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 327106-17-2 . It has a molecular weight of 339.8 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid . The InChI code is 1S/C15H14ClNO4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(16)13(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications

Photoremovable Protecting Groups

The use of dimethylphenyl-related structures as photoremovable protecting groups for phosphates and sulfonic esters has been investigated. Such compounds release the corresponding acids upon irradiation, demonstrating potential in organic synthesis and biochemistry. This application is significant for the controlled release of active molecules in chemical reactions and could be related to the study of 2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid in similar contexts (Klán et al., 2002).

Advanced Oxidation Processes

Research on dimethylphenyl compounds, such as 4-chloro-3,5-dimethylphenol, has explored their degradation in water using advanced oxidation processes. This includes the use of UV and persulfate processes, which could be relevant for understanding the environmental fate or potential water treatment applications of 2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid (Li et al., 2020).

Synthesis of SGLT2 Inhibitors

The synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a key intermediate for SGLT2 inhibitors showcases the importance of chloro-dimethylphenyl structures in pharmaceutical manufacturing. This process highlights the relevance of such compounds in the development of new therapeutic agents, potentially including 2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid (Zhang et al., 2022).

Photoreleasable Protecting Groups for Carboxylic Acids

The development of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids further underscores the utility of dimethylphenyl derivatives in facilitating controlled reactions in organic chemistry. This application is pertinent for the strategic release of carboxylic acids in synthetic pathways, which could extend to compounds like 2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid (Klan et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(16)13(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKFXFCGXAUYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

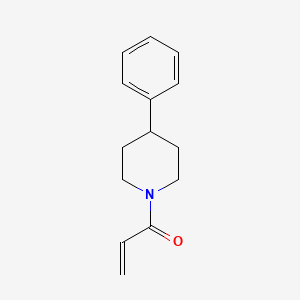

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2917197.png)

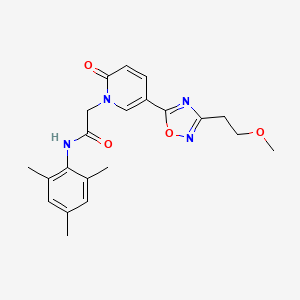

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2917200.png)

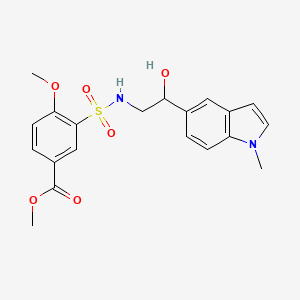

![ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate](/img/structure/B2917201.png)

![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2917204.png)

![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2917214.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)